molecular formula C9H18N3O9P3 B12798765 Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester CAS No. 903-22-0

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester

Cat. No.: B12798765
CAS No.: 903-22-0
M. Wt: 405.18 g/mol
InChI Key: MHSPHCZQMJJENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is a chemical compound with the molecular formula C₉H₁₈N₃O₉P₃ and a molecular weight of 405.175 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with phosphonic acid ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester can be synthesized through the reaction of cyanuric chloride with trimethyl phosphite . The reaction typically involves refluxing the reactants in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions must be carefully controlled to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester involves its interaction with molecular targets through its phosphonic acid ester groups. These groups can form strong bonds with metal ions and other electrophilic species, making it useful in various catalytic and inhibitory processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications.

Properties

CAS No.

903-22-0

Molecular Formula

C9H18N3O9P3

Molecular Weight

405.18 g/mol

IUPAC Name

2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine

InChI

InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3

InChI Key

MHSPHCZQMJJENS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.